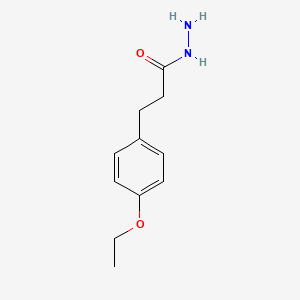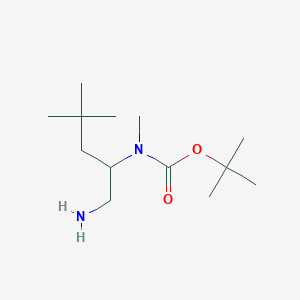![molecular formula C11H11NO4 B8008931 Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate](/img/structure/B8008931.png)
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is a chemical compound belonging to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a benzo-oxazine ring fused with an acetate group. It is primarily used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst, followed by esterification to yield the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of acid catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely . The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is utilized in various fields of scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazine ring can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo hydrolysis to release active metabolites that interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate
Uniqueness
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for targeted research applications and the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-8-9(4-7)16-6-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYHLABWUHULLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8008878.png)
![4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8008881.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-2-ylacetic acid](/img/structure/B8008891.png)

![tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8008897.png)




![Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate](/img/structure/B8008942.png)

